molecular formula C20H16F4N2O3S B2669505 (Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine CAS No. 477868-45-4

(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine

Cat. No.: B2669505
CAS No.: 477868-45-4
M. Wt: 440.41
InChI Key: MWWJKJPBJOCABZ-PLRJNAJWSA-N
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Description

(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its mechanism of action involves binding to the kinase domains of these proteins, effectively blocking downstream signaling pathways such as JAK-STAT and FLT3-mediated survival and proliferation signals . This specific inhibitory profile makes it a critical research tool for investigating the pathogenesis and progression of hematological malignancies. Researchers utilize this compound to study JAK2-driven myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis, as well as acute myeloid leukemia (AML), particularly cases involving FLT3-ITD mutations which are associated with poor prognosis. By selectively inhibiting these key oncogenic drivers, the compound enables the dissection of signaling networks in cancer cell models and the evaluation of targeted therapeutic strategies in preclinical research . Its application extends to combination therapy studies, where it is used to explore synergistic effects with other chemotherapeutic agents to overcome drug resistance.

Properties

IUPAC Name

(NZ)-N-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F4N2O3S/c1-12-17(19(25-27)20(22,23)24)11-18(26(12)15-7-5-14(21)6-8-15)13-3-9-16(10-4-13)30(2,28)29/h3-11,27H,1-2H3/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWJKJPBJOCABZ-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound's structure is characterized by a trifluoromethyl group, a hydroxylamine moiety, and a pyrrole ring system. Its molecular formula is C27H19F5N2O4SC_{27}H_{19}F_{5}N_{2}O_{4}S, and it has a molecular weight of approximately 558.54 g/mol. The presence of the trifluoromethyl group is significant in enhancing the compound's lipophilicity and biological activity.

Research indicates that this compound exhibits anti-virulence activity against specific pathogens. Notably, it targets the Yersinia protein tyrosine phosphatase YopH , inhibiting its function by binding to the phosphotyrosine-binding pocket. This inhibition disrupts the pathogen's ability to evade host immune responses, suggesting potential as an anti-infective agent .

1. Antimicrobial Activity

Studies have shown that derivatives of compounds containing trifluoromethyl groups exhibit broad-spectrum antimicrobial properties. The compound has been evaluated for its effectiveness against various bacteria and fungi, demonstrating significant inhibitory effects in vitro.

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar pyrrole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

3. Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-virulenceInhibits YopH in Yersinia spp., disrupting pathogenicity
AntimicrobialEffective against multiple bacterial strains; specific efficacy not fully established
Anti-inflammatoryPotential to inhibit COX enzymes; further studies needed
AnticancerInduces apoptosis in cancer cell lines; requires more research

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of certain enzymes involved in inflammatory processes. For instance, it has shown promise as a selective inhibitor of cyclooxygenase (COX) pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The trifluoromethyl and sulfonamide functionalities are known to enhance biological activity by improving solubility and metabolic stability. Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds containing fluorinated groups often demonstrate enhanced antimicrobial activity. The presence of the trifluoromethyl group may contribute to increased lipophilicity, allowing better membrane penetration and efficacy against bacterial strains. Preliminary studies suggest that this compound may be effective against resistant bacterial strains.

Neuroprotective Effects

The hydroxylamine functional group is known for its ability to scavenge free radicals, suggesting potential neuroprotective applications. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress, making this compound a candidate for further investigation in neurodegenerative disease models.

Enzyme Inhibition Studies

The unique structure of (Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine allows it to interact with various enzymes. Studies on related compounds have indicated potential as inhibitors of key enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders or obesity management.

Target Identification

The compound can be utilized in target identification studies where its binding affinity to specific proteins can be assessed. This is crucial for drug discovery processes where understanding the interaction between drug candidates and biological targets is essential.

Case Studies

Study FocusFindingsReference
Anticancer EffectsDemonstrated inhibition of cell growth in various cancer cell lines; induced apoptosis.
Antimicrobial ActivityEffective against resistant strains; improved membrane penetration noted.
NeuroprotectionScavenging of reactive oxygen species; protective effects observed in cellular models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorophenyl Groups : Present in both the target compound and ’s pyrimidine derivative, fluorophenyl groups enhance metabolic stability and modulate electron density at binding sites. The para-fluorine in the target compound may reduce steric hindrance compared to ortho-substituted analogues .
  • Sulfonyl vs.
  • Trifluoroethylidene vs. Prop-1-en-1-yl : The trifluoroethylidene group in the target compound introduces significant steric bulk and electron deficiency, which may hinder rotation around the C=N bond (fixed in Z-configuration) compared to the less-substituted prop-1-en-1-yl group in .

Crystallographic Insights

Programs like SHELXL () are essential for comparing bond lengths and angles. For example:

  • The trifluoroethylidene group likely shortens the C=N bond (≈1.28 Å) due to electron withdrawal, similar to hydrazine derivatives in .
  • The pyrrole ring’s planarity contrasts with the non-planar pyrimidine in , affecting π-π interactions in biological targets.

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